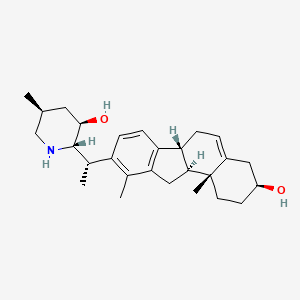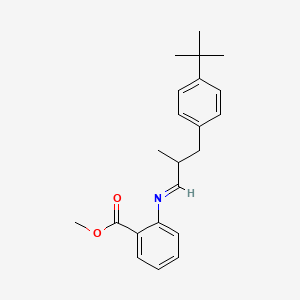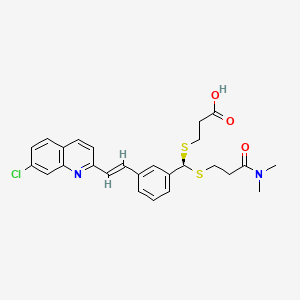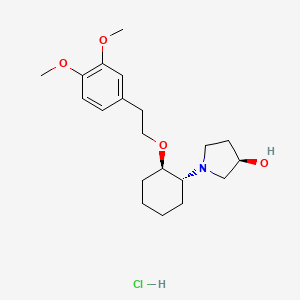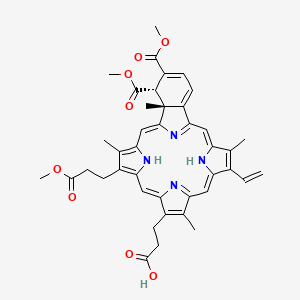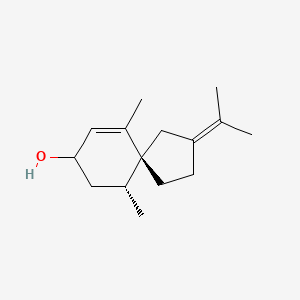
Sepantronium bromide
概要
説明
Sepantronium bromide, also known as YM155, is a potent, selective small-molecule inhibitor of survivin . Survivin is an anti-apoptotic protein often overexpressed in cancer cells, making it a logical target for potential cancer treatment .
Molecular Structure Analysis
The molecular formula of Sepantronium bromide is C20H19BrN4O3 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
Sepantronium bromide has been reported to suppress survivin expression in a dose and time-dependent manner, causing broad-range apoptosis . It also induces DNA damage, which is another anticancer mechanism of this drug .Physical And Chemical Properties Analysis
Sepantronium bromide is a powder with a molecular weight of 443.29 .科学的研究の応用
Cancer Treatment Survivin Suppression
Sepantronium bromide, also known as YM-155, is primarily studied for its potential in cancer treatment due to its ability to suppress survivin, a protein that helps cancer cells avoid apoptosis. This survivin suppression can make cancer cells more susceptible to treatments .
Oncological Research Induction of Apoptosis
Research has shown that Sepantronium bromide can induce apoptosis in cancer cells by overexpressing survivin, which is associated with advanced clinical stages of cancer .
Anticancer Agent DNA Damage Induction
Apart from direct BIRC5 inhibition, Sepantronium bromide has been observed to eradicate tumor cells primarily by inducing DNA damage .
5. Neurological Studies: Behavioral Deficits and Demyelination Sepantronium bromide has also been studied for its effects on behavioral deficits and the development of an early model of toxic demyelination, providing insights into neurological applications .
Immunology Immune Cell Infiltration
In immunological research, Sepantronium bromide has been associated with immune cell infiltration, suggesting its role in modulating immune responses .
作用機序
Target of Action
Sepantronium bromide, also known as YM155, is a potent, selective small-molecule inhibitor of survivin . Survivin is an anti-apoptotic protein that plays a crucial role in the regulation of cell division and inhibition of apoptosis .
Mode of Action
The mechanism of action of sepantronium bromide is mediated via a 2-kb promoter region in the survivin IAP gene, causing survivin downregulation . This suppression of survivin expression leads to the activation of caspases and induction of apoptosis . Additionally, sepantronium bromide generates reactive oxygen species (ROS) in the mitochondria, contributing to its cytotoxic effects on cancer cells .
Biochemical Pathways
The suppression of survivin by sepantronium bromide affects multiple biochemical pathways. It accelerates the intrinsic apoptosis of mature cells through the upregulation of caspase-9 and caspase-3 . It also stimulates oxidative stress via the reduction of glutathione peroxidase and induction of malondialdehyde . Furthermore, it has been found to interrupt the binding sites of certain transcription factors on the promoters of target genes .
Result of Action
The primary result of sepantronium bromide’s action is the induction of apoptosis in cancer cells . This is achieved through the suppression of survivin expression and the generation of ROS . These effects contribute to the drug’s cytotoxic effects on cancer cells .
Safety and Hazards
将来の方向性
Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .
特性
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
781661-94-7 | |
| Record name | Sepantronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]
A: Sepantronium bromide, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []
A: The DNA damage inflicted by Sepantronium bromide activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, Sepantronium bromide has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []
ANone: The molecular formula of Sepantronium bromide is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.
A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]
A: Yes, molecular modeling studies have been conducted to investigate the interaction of Sepantronium bromide with DNA. [] These studies suggested that Sepantronium bromide does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []
ANone: The provided abstracts do not delve into specific SAR studies for Sepantronium bromide.
A: Sepantronium bromide is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.
A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate Sepantronium bromide. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]
A: Studies in Japanese patients with advanced solid tumors demonstrated that Sepantronium bromide exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []
A: A study comparing Sepantronium bromide pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []
A: Research indicates that Sepantronium bromide faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []
A: Sepantronium bromide exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []
A: Yes, Sepantronium bromide has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.
A: Sepantronium bromide has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining Sepantronium bromide with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]
A: Resistance to Sepantronium bromide can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to Sepantronium bromide resistance, particularly in triple-negative breast cancer cells. []
A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of Sepantronium bromide. [, ]
A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver Sepantronium bromide specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []
A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting Sepantronium bromide efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to Sepantronium bromide. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of Sepantronium bromide in biological matrices like mouse plasma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



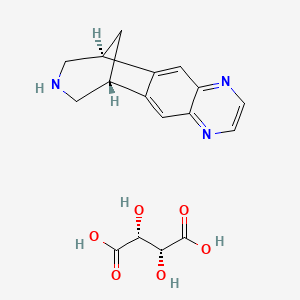
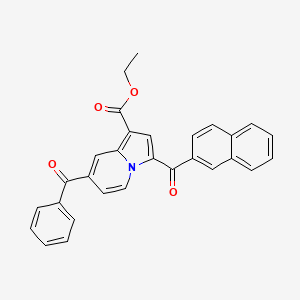
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
